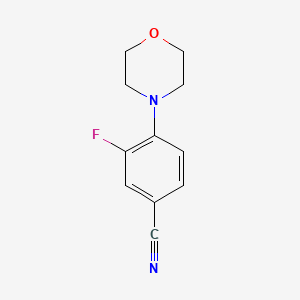

3-Fluoro-4-(morpholin-4-yl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-morpholin-4-ylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O/c12-10-7-9(8-13)1-2-11(10)14-3-5-15-6-4-14/h1-2,7H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRSOXPTKLNRCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Modern Organic and Medicinal Chemistry Scaffolds

3-Fluoro-4-(morpholin-4-yl)benzonitrile serves as a pivotal building block in the synthesis of more complex molecules, most notably in the pharmaceutical industry. Its structure incorporates three key functional groups: a benzonitrile (B105546), a fluoro-aromatic system, and a morpholine (B109124) ring. This unique combination makes it a versatile intermediate for the development of bioactive compounds.

A prime example of its application is in the synthesis of the antibiotic Linezolid. The precursor, 3-fluoro-4-morpholinoaniline (B119058), is derived from this compound through the reduction of the nitrile group. This highlights the compound's role as a crucial starting material in the production of established therapeutic agents. researchgate.netnbinno.com

The strategic placement of the fluorine atom and the morpholine group on the benzonitrile scaffold allows for fine-tuning of the electronic and steric properties of the molecule, a critical aspect in the design of new drug candidates.

Significance of Benzonitrile, Fluoro Aromatic, and Morpholine Motifs in Chemical Synthesis

The value of 3-Fluoro-4-(morpholin-4-yl)benzonitrile can be better understood by examining the individual contributions of its core components.

Benzonitrile (B105546) Moiety: Benzonitriles are versatile intermediates in organic synthesis. The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and amides, making it a valuable handle for molecular elaboration. nih.gov In medicinal chemistry, the benzonitrile group itself can act as a bioisostere for other functional groups and can participate in crucial interactions with biological targets.

Fluoro-aromatic Systems: The introduction of fluorine into aromatic rings is a widely employed strategy in drug discovery. nih.gov The high electronegativity and small size of the fluorine atom can significantly alter the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins. researchgate.netmdpi.com The C-F bond is exceptionally strong, which can block metabolic pathways and enhance the in vivo lifetime of a drug.

Morpholine (B109124) Ring: The morpholine heterocycle is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. researchgate.netresearchgate.net Its inclusion in a molecule can improve aqueous solubility, enhance metabolic stability, and provide a key interaction point with biological targets through hydrogen bonding. The morpholine ring is also known to contribute to favorable pharmacokinetic profiles.

The convergence of these three motifs in a single, relatively simple molecule underscores the synthetic utility and potential of this compound.

Identification of Key Academic Research Trajectories and Unexplored Domains for 3 Fluoro 4 Morpholin 4 Yl Benzonitrile

Reactivity Profiles of the Nitrile Functional Group

The nitrile (-C≡N) group is a valuable functional group in organic synthesis due to its ability to be converted into other functionalities such as carboxylic acids, amides, amines, and heterocycles. nih.gov

The nitrile group of this compound can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid. In a process analogous to the hydrolysis of the related compound 4-(morpholin-4-yl)benzonitrile, treatment with a base like sodium hydroxide (B78521) followed by acidification would convert the nitrile to 3-fluoro-4-(morpholin-4-yl)benzoic acid. researchgate.net

This resulting carboxylic acid is a key intermediate for further functionalization. For instance, it can be converted to an acyl chloride by reacting with thionyl chloride (SOCl₂). researchgate.net The highly reactive acyl chloride can then readily undergo amidation by reacting with various primary or secondary amines to form a wide range of corresponding amides. Another pathway involves the direct reaction of the carboxylic acid with an amine in the presence of a coupling agent.

The nitrile group is readily reduced to a primary amine, providing a pathway to (3-fluoro-4-(morpholin-4-yl)phenyl)methanamine. This transformation can be achieved using various reducing agents with high selectivity. Common methods include the use of lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation over catalysts like Raney nickel or palladium on carbon.

Another effective method is hydrosilylation, which has been studied for the reduction of various aromatic nitriles. researchgate.net This typically involves a silane (B1218182) reagent in the presence of a catalyst. These reduction methods are generally selective for the nitrile group, leaving the aromatic ring and the C-F bond intact under controlled conditions.

The nitrile functional group can participate in cycloaddition reactions to form heterocyclic systems. A prominent example is the [2+3] cycloaddition reaction with azides to form tetrazoles. nih.gov This reaction, often catalyzed by Lewis acids or performed under thermal conditions, involves the reaction of this compound with an azide (B81097) source, such as sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃).

The resulting product would be 5-(3-fluoro-4-(morpholin-4-yl)phenyl)-1H-tetrazole. In medicinal chemistry, the tetrazole ring is widely used as a bioisostere for the carboxylic acid group, offering improved metabolic stability and other favorable physicochemical properties. nih.govbeilstein-journals.org

Table 1: Summary of Reactions Involving the Nitrile Group

| Reaction Type | Reagents and Conditions | Product Functional Group |

|---|

| Hydrolysis | 1. NaOH (aq), Δ 2. H₃O⁺ | Carboxylic Acid | | Amidation | 1. SOCl₂ 2. R₂NH | Amide | | Reduction | LiAlH₄ or H₂, Pd/C or Hydrosilanes | Primary Amine | | Cycloaddition | NaN₃, NH₄Cl or TMSN₃ | Tetrazole |

Transformations Involving the Fluoro-Substituted Phenyl Ring

The reactivity of the phenyl ring is significantly influenced by its substituents: the nitrile group, the fluorine atom, and the morpholine (B109124) group.

The synthesis of this compound itself is a prime example of regioselective functionalization. It is typically prepared via a nucleophilic aromatic substitution (SNAr) reaction on 3,4-difluorobenzonitrile. nih.gov In this reaction, the morpholine acts as a nucleophile.

The nitrile group is a strong electron-withdrawing group, activating the aromatic ring towards nucleophilic attack. It deactivates the ortho (C2, C6) and para (C4) positions through its resonance and inductive effects. The fluorine atom at the C4 position is significantly more activated towards substitution than the fluorine at the C3 position. Consequently, morpholine selectively displaces the fluorine atom at the C4 position, yielding the desired product with high regioselectivity. A similar regioselective displacement of the C4-fluorine by morpholine is observed in the synthesis of intermediates for the antibiotic Linezolid, which starts from 3,4-difluoronitrobenzene. researchgate.netgoogle.com

Table 2: Regioselectivity in the Synthesis of this compound

| Starting Material | Nucleophile | Position of Substitution | Product |

|---|---|---|---|

| 3,4-Difluorobenzonitrile | Morpholine | C4 (para to -CN) | This compound |

The fluorine atom at the C3 position plays a crucial role in the reactivity of the aromatic ring. Fluorine exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity, which deactivates the ring towards electrophilic aromatic substitution. However, it also has a weak electron-donating resonance effect (+M).

In the context of nucleophilic aromatic substitution, the strong inductive effect of the fluorine at C3 enhances the electrophilicity of the entire ring. This effect, combined with the strong activation provided by the para-nitrile group, makes the C4 position exceptionally susceptible to nucleophilic attack, facilitating the displacement of the C4-fluorine atom. Once the morpholine group is installed at C4, the remaining C-F bond at C3 is generally stable and less prone to further substitution unless under harsh conditions or with specific catalytic systems.

Reaction Patterns and Chemical Modifications of the Morpholine Moiety

The morpholine ring in this compound, being a tertiary amine, is generally stable under a variety of reaction conditions. However, its nitrogen atom can undergo specific chemical transformations, primarily oxidation. While direct experimental studies on the modification of the morpholine moiety in this specific benzonitrile (B105546) are not extensively documented, the reactivity can be inferred from related N-aryl morpholine compounds.

One of the primary reactions of the morpholine nitrogen is oxidation to form the corresponding N-oxide. This transformation is a common metabolic pathway for drugs containing a morpholine ring and can also be achieved synthetically using various oxidizing agents. For instance, the oxidative degradation of complex pharmaceutical compounds featuring a morpholine core has been shown to proceed through the formation of trialkylamine oxides. nih.gov This suggests that this compound could be converted to its N-oxide derivative under controlled oxidative conditions. The resulting N-oxide would introduce a new functional group, altering the electronic properties and potential biological activity of the parent molecule.

The stability of the morpholine ring is also evident in reactions targeting other parts of the molecule. For example, in the synthesis of sulfonamides and carbamates from the related compound 3-fluoro-4-morpholinoaniline (B119058), the morpholine ring remains intact during the reaction of the aniline (B41778) group with sulfonyl chlorides and chloroformates, respectively. researchgate.net This highlights the robustness of the N-aryl morpholine system under these synthetic conditions.

| Reaction Type | Reagent/Conditions | Expected Product | Note |

| N-Oxidation | Oxidizing agents (e.g., m-CPBA, H₂O₂) | 3-Fluoro-4-(morpholin-4-yl-4-oxido)benzonitrile | Based on reactivity of similar N-aryl morpholines. nih.govnih.gov |

| Sulfonamide Formation (from corresponding aniline) | Sulfonyl chlorides, base | N-(2-fluoro-4-morpholinophenyl)sulfonamides | Demonstrates stability of the morpholine ring. researchgate.net |

| Carbamate Formation (from corresponding aniline) | Chloroformates, base | Alkyl (2-fluoro-4-morpholinophenyl)carbamates | Demonstrates stability of the morpholine ring. researchgate.net |

Multi-Component Reactions and Heterocycle Annulation with this compound as a Building Block

While the benzonitrile itself is a versatile functional group, its utility in multi-component reactions (MCRs) and heterocycle annulation is significantly enhanced by its conversion to the corresponding aniline, 3-fluoro-4-morpholinoaniline. This transformation, typically achieved through the reduction of the nitro precursor, provides a nucleophilic amino group that can readily participate in a variety of powerful bond-forming reactions. researchgate.net

The resulting 3-fluoro-4-morpholinoaniline is a valuable building block for the synthesis of complex heterocyclic structures. One notable example is its use in a one-pot, three-component synthesis of meta-hetarylanilines. In this reaction, a derivative of 3-fluoro-4-morpholinoaniline (deacetyllinezolid) is reacted with a 1,3-diketone and acetone (B3395972) to construct a new substituted aniline ring. beilstein-journals.org This demonstrates the potential of the aniline derivative of this compound to act as a key component in annulation reactions to build complex molecular architectures.

Furthermore, the aniline derivative can be a substrate in classic MCRs like the Ugi and Passerini reactions. Although specific examples utilizing 3-fluoro-4-morpholinoaniline are not extensively reported, the general applicability of anilines in these reactions is well-established. researchgate.netmdpi.comnih.gov

In a potential Ugi four-component reaction , 3-fluoro-4-morpholinoaniline could react with an aldehyde, an isocyanide, and a carboxylic acid to generate α-acylamino-carboxamide derivatives. These products, with their peptidic linkage, are of significant interest in medicinal chemistry.

While the primary amine of 3-fluoro-4-morpholinoaniline would not directly participate in a classic Passerini three-component reaction (which typically involves an aldehyde, isocyanide, and carboxylic acid), the aniline could be used to synthesize a precursor, such as an aldehyde- or isocyanide-functionalized derivative, that could then be employed in a Passerini or a Passerini-type reaction. wikipedia.orgresearchgate.net

The vicinal arrangement of the amino and cyano groups in related 4-aminoquinoline-3-carbonitriles makes them attractive precursors for further ring construction. nih.gov By analogy, if the benzonitrile group of this compound were to be involved in a cyclization with a suitable partner, it could lead to the formation of fused heterocyclic systems.

| Reaction Type | Key Reactant Derived from this compound | Other Components | Potential Product Class |

| Three-Component Benzannulation | 3-Fluoro-4-morpholinoaniline | 1,3-Diketone, Acetone | meta-Hetarylanilines beilstein-journals.org |

| Ugi Four-Component Reaction | 3-Fluoro-4-morpholinoaniline | Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino-carboxamides researchgate.netmdpi.com |

| Heterocycle Annulation | 3-Fluoro-4-morpholinoaniline | Ynones, Base | Polysubstituted 4-Aminoquinolines |

Sophisticated Structural Characterization and Spectroscopic Elucidation Methodologies of 3 Fluoro 4 Morpholin 4 Yl Benzonitrile

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For a definitive analysis of 3-Fluoro-4-(morpholin-4-yl)benzonitrile, a combination of one-dimensional and two-dimensional experiments would be essential.

2D NMR (COSY, HSQC, HMBC) for Definitive Atom Connectivity and Stereochemistry

Two-dimensional NMR experiments are critical for mapping the intricate network of atomic connections within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would definitively connect adjacent protons, for instance, confirming the -CH₂-CH₂- sequence within the morpholine (B109124) ring and identifying the coupling relationships between the aromatic protons on the benzonitrile (B105546) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom it is directly attached to. It would allow for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum by linking it to its known proton signal. For example, the signals for the four distinct methylene (B1212753) carbons in the morpholine ring could be precisely assigned.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for piecing together the molecular skeleton. Key HMBC correlations would be expected between the morpholine protons and the aromatic carbon at position 4 (C4), and between the aromatic protons and the nitrile carbon, thus confirming the connection of the substituent groups to the benzene (B151609) ring.

Solid-State NMR for Polymorphic Analysis

Polymorphism, the ability of a solid to exist in multiple crystal forms, can significantly impact a compound's physical properties. Solid-State NMR (ssNMR) is a powerful, non-destructive technique used to identify and characterize different polymorphic forms. By analyzing the distinct ¹³C chemical shifts and relaxation times that arise from different molecular packing and conformations in the solid state, ssNMR can distinguish between polymorphs and provide insights into the number of unique molecules in the crystallographic asymmetric unit.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Mass spectrometry provides information about a molecule's mass and elemental composition.

HRMS (High-Resolution Mass Spectrometry): This technique would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula (C₁₁H₁₁FN₂O), confirming the molecular identity.

Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the molecular ion is isolated and fragmented. Analyzing the resulting fragment ions helps to map the compound's structure and connectivity. A plausible fragmentation pathway for this molecule might involve the cleavage of the morpholine ring or the loss of characteristic neutral fragments, providing corroborating evidence for the proposed structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Signatures and Conformational Insights

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the key functional groups. A strong, sharp peak around 2220-2240 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration. Bands corresponding to C-F stretching, aromatic C=C stretching, C-N stretching, and C-O-C stretching of the morpholine ring would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The nitrile stretch is also typically strong in the Raman spectrum. This technique is particularly sensitive to the non-polar bonds of the molecule and can offer insights into the symmetry and conformation of the molecular framework.

X-ray Crystallography of this compound and its Co-crystals

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals could be grown, this technique would provide precise atomic coordinates, bond lengths, and bond angles. It would also reveal the molecule's conformation, such as the chair conformation of the morpholine ring and the dihedral angle between the morpholine and benzonitrile rings. This technique is also essential for studying co-crystals, which are multi-component crystals formed between the target molecule and a co-former, to modify its physicochemical properties.

Crystal Packing Motifs and Intermolecular Hydrogen Bonding Interactions

Analysis of the crystal structure would elucidate how molecules of this compound pack together. This involves identifying key intermolecular interactions that stabilize the crystal lattice. While the molecule lacks strong hydrogen bond donors like O-H or N-H, it can participate in weaker C-H···N, C-H···O, and C-H···F hydrogen bonds. The nitrogen of the nitrile group and the oxygen of the morpholine ring are potential hydrogen bond acceptors. These interactions would dictate the formation of specific packing motifs, such as chains or sheets, within the crystal structure.

Conformational Analysis in the Solid State

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific experimental data on the solid-state conformational analysis of this compound. Single-crystal X-ray diffraction analysis, the definitive method for determining molecular structure and conformation in the solid state, has not been reported for this specific compound. Consequently, detailed research findings, including crystallographic data tables and specific dihedral angles, are not available at this time.

Future crystallographic studies on this compound are required to elucidate its precise solid-state conformation, including the orientation of the morpholine ring relative to the substituted benzonitrile ring and the specific bond lengths and angles that define its three-dimensional structure. Such studies would enable the creation of detailed data tables and a thorough discussion of its conformational properties.

Computational and Theoretical Investigations of 3 Fluoro 4 Morpholin 4 Yl Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

A Frontier Molecular Orbital (FMO) analysis for 3-Fluoro-4-(morpholin-4-yl)benzonitrile has not been reported. This type of analysis would involve calculating the energies and visualizing the shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions. The spatial distribution of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack.

Conformational Analysis and Energy Landscape Mapping

There is no available research on the conformational analysis or energy landscape mapping of this compound. Such an investigation would identify the most stable conformations of the molecule by exploring the rotational barriers around its single bonds, particularly the bond connecting the morpholine (B109124) ring to the benzene (B151609) ring. An energy landscape map would illustrate the relative energies of different conformers and the transition states that separate them.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

No molecular dynamics (MD) simulation studies have been published for this compound. MD simulations would be instrumental in understanding the dynamic behavior of the molecule over time in a simulated environment, such as in a solvent like water or an organic solvent. These simulations could reveal information about its flexibility, solvent accessibility, and the formation of hydrogen bonds or other non-covalent interactions with surrounding solvent molecules.

In Silico Reaction Pathway Prediction and Mechanistic Elucidation

Information on in silico reaction pathway prediction and mechanistic elucidation for this compound is not available. Computational methods could be employed to predict potential metabolic pathways or degradation products. Furthermore, theoretical calculations could elucidate the mechanisms of its synthesis or other chemical reactions by identifying intermediates, transition states, and activation energies.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Methodologies (focused on theoretical frameworks)

There are no specific QSAR or QSPR models reported in the literature that are based on this compound. The theoretical framework for such a study would involve compiling a dataset of structurally related compounds with known biological activities or physical properties. Molecular descriptors for these compounds would then be calculated and correlated with their activities or properties using statistical methods to build a predictive model. This model could then be used to estimate the activity or properties of new, untested compounds.

Mechanistic Insights into 3 Fluoro 4 Morpholin 4 Yl Benzonitrile S Molecular Interactions

In Vitro Biochemical Target Interaction Mechanisms

Investigations into the direct interaction of 3-Fluoro-4-(morpholin-4-yl)benzonitrile with specific biochemical targets such as enzymes and receptors are crucial for elucidating its mechanism of action. However, a thorough review indicates a lack of published studies in this area.

Enzyme Kinetic Studies

There is currently no available scientific literature detailing enzyme kinetic studies for this compound. Research that would define its potential as an enzyme inhibitor, the type of inhibition (e.g., competitive, non-competitive), or its binding constants (such as Kᵢ or IC₅₀ values) has not been reported.

Receptor Ligand Binding Affinity and Selectivity Assessment

Similarly, data from receptor-ligand binding assays involving this compound are absent from public databases and scientific publications. Consequently, its binding affinity for any specific receptor, as well as its selectivity profile across different receptor families, remains uncharacterized.

Biophysical Characterization of Macromolecular Complex Formation

Biophysical techniques are instrumental in characterizing the direct binding and thermodynamic properties of a compound with its macromolecular target. A search for studies using methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to analyze the interaction of this compound with proteins or other biological macromolecules yielded no results. Therefore, there is no available data on the thermodynamics of any potential complex formation.

Cellular Pathway Modulation at the Molecular Level (In Vitro Studies)

Understanding how a compound affects cellular processes at the molecular level is fundamental to determining its biological activity. For this compound, in vitro studies exploring its cellular effects are not documented.

Investigation of Intracellular Localization and Uptake Mechanisms

There are no published research findings on the cellular uptake mechanisms or the intracellular localization of this compound. Such studies would be necessary to understand if the compound can reach intracellular targets.

Analysis of Downstream Molecular Signaling Cascades

In the absence of an identified biological target or observed cellular effect, there have been no subsequent investigations into the potential modulation of downstream molecular signaling cascades by this compound.

Structural Basis of Ligand-Target Recognition (e.g., X-ray Co-crystallography, Cryo-EM of complexes)

A comprehensive search of publicly available scientific literature and structural databases reveals a lack of specific data on the structural basis of ligand-target recognition for this compound from X-ray co-crystallography or cryogenic electron microscopy (Cryo-EM) studies. At present, there are no deposited structures in the Protein Data Bank (PDB) or detailed research articles that elucidate the precise binding mode of this compound within a biological target.

Consequently, a detailed analysis of the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and conformational changes upon binding to a target protein, as determined by these methods, cannot be provided. The elucidation of the three-dimensional structure of this compound in complex with its pharmacological target(s) would be a critical step in understanding its mechanism of action at a molecular level and would provide a robust foundation for future structure-based drug design efforts.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Fluoro 4 Morpholin 4 Yl Benzonitrile Analogues

Systematic Modification of the Benzonitrile (B105546) Core and its Influence on Molecular Interactions

The benzonitrile core is a critical component of 3-Fluoro-4-(morpholin-4-yl)benzonitrile, serving as a scaffold for molecular interactions. Modifications to this aromatic system, including the alteration of the nitrile group or the substitution pattern on the ring, can profoundly impact the compound's binding affinity and electronic properties. The nitrile group itself is a versatile intermediate for chemical transformations and a key feature in biologically active agents.

Research into related aminobenzonitriles demonstrates that substitutions on the phenyl ring can significantly alter the electronic deactivation pathways of the molecule. For instance, in studies of 4-(1-azetidinyl)benzonitrile analogues, the introduction of a fluorine atom dramatically enhances non-radiative decay processes, an effect that is highly dependent on the substituent's position. rsc.org This highlights how even subtle changes to the benzonitrile core can modulate the molecule's excited-state properties, which can be relevant for its interaction with biological targets or for applications in photophysics. rsc.org

Alterations to the benzonitrile core can influence:

Electron Distribution: The cyano group is strongly electron-withdrawing, which affects the charge distribution across the aromatic ring. Adding or changing other substituents modifies this electronic landscape, impacting interactions with protein residues.

Binding Pocket Occupancy: Changing substituents on the ring can improve or hinder the molecule's fit within a target's binding site.

| Modification to Benzonitrile Core | Predicted Influence on Molecular Interactions |

| Replacement of Cyano (-CN) with Carboxamide (-CONH₂) | May introduce hydrogen bond donor capabilities, potentially forming new interactions with the target protein. |

| Addition of a second Fluoro group | Increases electron-withdrawing character of the ring, potentially altering π-π stacking interactions and improving metabolic stability. |

| Shifting the existing Fluoro group (e.g., to position 2) | Significantly alters the molecule's dipole moment and electronic properties, leading to different binding orientations and affinities. rsc.org |

| Replacement of the Benzene (B151609) ring with a Heterocycle (e.g., Pyridine) | Introduces potential for new hydrogen bonds (via the ring nitrogen) and can modify the overall geometry and pKa of the molecule. |

Exploration of Substituent Effects on the Morpholine (B109124) Moiety

The morpholine ring is a common motif in medicinal chemistry, often imparting favorable properties such as improved aqueous solubility and metabolic stability. e3s-conferences.org In the crystal structure of the related compound 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile, the morpholine ring adopts a stable chair conformation. nih.govnih.gov This defined three-dimensional shape is crucial for its interaction with biological targets.

Structure-activity relationship (SAR) studies on various classes of morpholine-containing compounds have shown that modifications to this moiety can fine-tune biological activity. For example, introducing substituents on the morpholine ring can enhance binding affinity by exploiting additional pockets within the target protein. e3s-conferences.org In some kinase inhibitors, the presence of morpholine alkoxy groups on a quinazoline (B50416) core was found to increase antiproliferative activity. mdpi.com

Key considerations for morpholine moiety modifications include:

Conformational Rigidity: The chair conformation provides a degree of structural pre-organization that can be favorable for binding. nih.gov

Hydrophilicity: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, contributing to the molecule's solubility and interaction profile.

Steric Effects: Adding substituents to the morpholine ring can introduce steric hindrance or, conversely, promote favorable van der Waals contacts. SAR studies on other morpholine derivatives suggest that introducing alkyl substitutions can lead to an increase in certain biological activities. e3s-conferences.org

| Substituent on Morpholine Moiety | Potential Effect on Properties and Interactions |

| No Substitution (Standard Morpholine) | Provides a balance of hydrophilicity and a fixed chair conformation. nih.govnih.gov |

| Methyl or Ethyl group at C-2 or C-3 | Introduces a chiral center, potentially leading to stereoselective interactions with the target. Increases lipophilicity. |

| Hydroxyl group | Increases polarity and provides an additional hydrogen bond donor/acceptor site. |

| Bridged Morpholine (e.g., 3,5-ethylene bridge) | Increases rigidity and can allow the moiety to penetrate deeper into a binding pocket, enhancing potency and selectivity. e3s-conferences.org |

Impact of Halogenation (e.g., Fluorine) on Electronic Properties and Interaction Profiles

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. researchgate.net The fluorine atom in this compound has a profound influence on the molecule's characteristics due to its unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond. researchgate.netnih.gov

The strong electron-withdrawing nature of fluorine alters the electronic properties of the benzonitrile ring, which can modulate pKa and influence the strength of interactions with target proteins. researchgate.net Fluorination can also block metabolically labile sites, preventing oxidative metabolism by enzymes like cytochrome P450s and thereby increasing the molecule's half-life. nih.gov For instance, in a related series of compounds, fluorine substitution was successfully used to block CYP3A4 metabolism-dependent inhibition. nih.gov

Furthermore, fluorine can increase lipophilicity, which may enhance membrane permeability and bioavailability. nih.govbenthamscience.com It can participate in various non-covalent interactions, including electrostatic and hydrogen-bond interactions, which can increase the binding affinity of a drug to its receptor. researchgate.netbenthamscience.com

| Property | Non-Fluorinated Analogue | 3-Fluoro Analogue | Rationale for Change |

| Metabolic Stability | Lower | Higher | The strong C-F bond is resistant to enzymatic cleavage, blocking a potential site of metabolism. nih.gov |

| Lipophilicity (logP) | Lower | Higher | Fluorine substitution generally increases the lipophilicity of a molecule, which can improve cell membrane penetration. benthamscience.com |

| pKa of Morpholine Nitrogen | Higher (more basic) | Lower (less basic) | The electron-withdrawing effect of fluorine reduces the electron density on the adjacent morpholine nitrogen, decreasing its basicity. researchgate.net |

| Binding Interactions | Primarily H-bonds, van der Waals | Additional electrostatic, dipole-dipole, and weak C-F···H-C hydrogen bond interactions may occur. researchgate.net |

Positional Isomerism and Stereochemical Effects on Molecular Recognition

The precise positioning of atoms and functional groups is critical for molecular recognition. Both positional isomerism, such as the location of the fluorine atom on the benzonitrile ring, and the stereochemistry of the molecule can have a dramatic impact on biological activity.

Positional Isomerism: Moving the fluorine atom from the 3-position to another position (e.g., 2-position) on the benzonitrile ring would create a positional isomer with distinct physicochemical properties. Studies on analogous fluorinated aminobenzonitriles have shown that the position of the fluorine substituent has a substantial effect on the molecule's photophysical properties, such as fluorescence quantum yields and decay times. rsc.org For example, 2-fluoro-4-(1-azetidinyl)benzonitrile exhibits a much higher efficiency of internal conversion (a radiationless deactivation process) compared to its 3-fluoro counterpart, indicating a significant difference in their excited-state energy landscapes. rsc.org This suggests that the position of the fluorine atom directly influences the electronic structure, which in turn dictates binding affinity and interaction profiles with a biological target.

Stereochemical Effects: While the core this compound is achiral, the introduction of substituents on the morpholine ring or other parts of the molecule could create stereocenters. The morpholine ring itself has a defined chair conformation, which orientates its substituents in specific axial or equatorial positions. nih.govnih.gov This fixed conformation is a key stereochemical feature. Research on fluorinated proline derivatives has powerfully illustrated the importance of stereochemistry. In these studies, the stereoselective placement of a fluorine atom significantly alters the puckering of the proline ring and the cis:trans ratio of the amide bond. nih.govscispace.com This seemingly minor change leads to a highly stereoselective recognition by the target protein, VHL E3 ligase, with one diastereomer binding with nanomolar affinity while another binds much more weakly. nih.govscispace.com This principle underscores that biological systems are exquisitely sensitive to the three-dimensional arrangement of atoms, and stereoisomers of a given compound can have vastly different biological activities.

| Isomeric/Stereochemical Variation | Key Structural Difference | Impact on Molecular Recognition |

| Positional Isomer (2-Fluoro vs. 3-Fluoro) | Different location of the fluorine atom on the benzonitrile ring. | Alters the molecule's dipole moment and electronic charge distribution, leading to different binding modes and affinities. rsc.org |

| Stereoisomer (e.g., (R)- vs. (S)- on a substituted morpholine) | Different 3D arrangement of atoms at a newly introduced chiral center. | Can result in one isomer fitting optimally into a chiral binding pocket while the other fits poorly or not at all, leading to large differences in activity. nih.govscispace.com |

| Conformational Isomerism | The morpholine ring exists in a stable chair conformation. | This pre-organizes the molecule for binding, reducing the entropic penalty upon interaction with a receptor. nih.gov |

Application of Chemoinformatics and Computational Design for SAR/SPR Exploration

Chemoinformatics and computational chemistry are indispensable tools for exploring the SAR and SPR of novel compounds, allowing for the rational design of analogues with improved properties. These methods provide insights into molecular properties and interactions that may be difficult to probe experimentally.

Density Functional Theory (DFT): DFT calculations are used to determine the electronic properties of molecules, such as electrostatic potential surfaces, frontier molecular orbital energies (HOMO/LUMO), and charge distributions. Such studies can explain how substitutions, like the addition of a fluorine atom, alter the reactivity and interaction profile of the molecule. eurjchem.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. By docking a series of analogues into a protein's active site, researchers can rationalize observed SAR data and predict the activity of novel compounds. This helps prioritize which analogues to synthesize, saving time and resources. For example, docking studies have been used to understand how different substituents on inhibitor scaffolds form key hydrogen bonds or other interactions within a kinase domain. mdpi.com

Hirshfeld Surface Analysis: This method is used to visualize and quantify intermolecular interactions within a crystal lattice. It provides a detailed picture of close contacts, such as hydrogen bonds and van der Waals forces, which are crucial for understanding molecular recognition in both the solid state and in biological systems. eurjchem.com

These computational approaches allow for a systematic, in-silico exploration of modifications to the benzonitrile core and morpholine moiety, guiding the synthesis of analogues with a higher probability of success.

| Computational Tool | Application in SAR/SPR of Analogues | Insights Gained |

| Density Functional Theory (DFT) | Calculating electronic properties (e.g., electrostatic potential, orbital energies). | Understanding how substitutions affect the molecule's reactivity, polarity, and ability to engage in electronic interactions. eurjchem.com |

| Molecular Docking | Predicting the binding mode and estimating the binding affinity of analogues in a protein active site. | Rationalizing why certain substituents increase or decrease activity and predicting the potential of new designs. mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Developing statistical models that correlate chemical structures with biological activity. | Identifying key molecular descriptors (e.g., logP, molecular weight, electronic parameters) that drive activity. |

| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of the ligand-protein complex over time. | Assessing the stability of the binding pose and identifying key dynamic interactions that contribute to binding affinity. |

Emerging Research Directions and Future Challenges for 3 Fluoro 4 Morpholin 4 Yl Benzonitrile

Development of Novel and Highly Efficient Synthetic Methodologies

The industrial and laboratory-scale synthesis of 3-Fluoro-4-(morpholin-4-yl)benzonitrile and its precursors is continually evolving, with a focus on improving efficiency, reducing costs, and enhancing safety and environmental profiles. A primary synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction.

One established method synthesizes the key intermediate 3-fluoro-4-morpholinoaniline (B119058) by reacting 1,2-difluoro-4-nitrobenzene with morpholine (B109124), followed by the reduction of the nitro group. researchgate.net A similar approach is used for producing 3-Fluoro-4-morpholine-nitrobenzene, a direct precursor, from 3,4-difluoro-nitrobenzene and morpholine, which can achieve yields of over 98% under optimized conditions. researchgate.net

However, the high cost of starting materials like 3,4-difluoro-nitrobenzene presents a significant challenge for large-scale production. google.com This has spurred research into alternative pathways. One such innovative route utilizes the less expensive o-fluoronitrobenzene as the starting material. This multi-step process involves reduction to o-fluoroaniline, followed by a reaction with a disubstituted ether, nitration, and a final reduction to yield 3-fluoro-4-morpholinyl aniline (B41778). google.com

Further research aims to streamline these processes, minimize hazardous reagents, and improve atom economy. The development of novel catalytic systems and the application of flow chemistry are promising areas for creating more sustainable and efficient synthetic methodologies.

| Starting Material | Key Steps | Advantages | Challenges/Disadvantages | Reference |

|---|---|---|---|---|

| 3,4-Difluoro-nitrobenzene | 1. SNAr with morpholine 2. Nitro group reduction | High yield (>98% for nitro-intermediate) | Expensive starting material | researchgate.netresearchgate.net |

| o-Fluoronitrobenzene | 1. Reduction 2. Reaction with disubstituted ether 3. Nitration 4. Reduction | Lower cost of starting material | Longer, multi-step route | google.com |

| 4-Fluoro-3-(trifluoromethyl)benzonitrile | 1. SNAr with morpholine | Direct, high yield (95%) for analogous product | Demonstrated on a trifluoromethyl analogue, not the exact target | chemicalbook.com |

Advanced Computational Modeling for Predictive Reactivity and Interactions

Computational chemistry offers powerful tools for predicting the structural, electronic, and reactive properties of molecules like this compound, thereby guiding experimental work. Methods such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are increasingly employed to study related fluorinated benzonitrile (B105546) compounds. researchgate.net

These computational studies can accurately predict molecular geometries, including bond lengths and the critical dihedral angle between the benzene (B151609) and morpholine rings, which influences molecular packing and intermolecular interactions. nih.govnih.gov For instance, X-ray crystallography of the closely related 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile revealed a dihedral angle of 58.04° between the benzene and morpholine rings, a value that serves as a benchmark for theoretical models. nih.govnih.gov

Furthermore, computational models are used to calculate vibrational spectra (IR and Raman), which can be compared with experimental data to confirm structural assignments. researchgate.net Advanced modeling can also predict electronic properties, such as molecular orbital energies and hyperpolarizability. A theoretical study on a similar compound, Benzyl (3-Fluoro-4-morpholinophenyl)carbamate, predicted a large first-order hyperpolarizability, indicating its potential utility in developing non-linear optical materials. ossila.com Future challenges in this area involve developing more accurate models for predicting reactivity in complex solvent systems and designing molecules with tailored electronic properties.

| Parameter | Compound | Method | Observed/Predicted Value | Reference |

|---|---|---|---|---|

| Dihedral Angle (Benzene-Morpholine) | 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile | X-ray Crystallography | 58.04 (10)° | nih.govnih.gov |

| Morpholine Ring Conformation | 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile | X-ray Crystallography | Chair | nih.govnih.gov |

| Vibrational Frequencies | 3-chloro-4-fluoro benzonitrile | DFT/B3LYP | Good agreement with experimental IR/Raman spectra | researchgate.net |

| Electronic Properties | 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide | DFT/Hirshfeld Surface Analysis | Determination of electronic states and molecular properties | eurjchem.com |

| First-Order Hyperpolarizability | Benzyl (3-Fluoro-4-morpholinophenyl)carbamate | Theoretical Study | Predicted to be large | ossila.com |

Exploration of Unconventional Reactivity Profiles and New Functionalizations

While the synthesis of the core this compound structure is well-established, a significant future challenge lies in exploring its unconventional reactivity for late-stage functionalization. This approach is crucial in medicinal chemistry for rapidly generating diverse analogues for biological screening. The molecule possesses multiple sites for potential modification, including the aromatic ring, the nitrile group, and the morpholine moiety.

Emerging synthetic methods could unlock new reaction pathways. For example, C-H activation strategies could enable direct functionalization of the benzonitrile ring without the need for pre-installed activating groups. Another area of interest is the application of modern coupling chemistries. Sulfur Fluoride Exchange (SuFEx) chemistry, for instance, has been shown to couple aryl sulfonyl fluorides with various carbon pronucleophiles, including nitriles, under mild conditions. rsc.org Applying such novel reactions to the this compound scaffold could provide access to previously unattainable derivatives.

The nitrile group itself is a versatile functional handle that can be transformed into amines, amides, carboxylic acids, or heterocyclic rings like tetrazoles, further expanding the accessible chemical space. The challenge is to achieve these transformations with high selectivity and in the presence of the other functional groups within the molecule.

Innovative Analytical Method Development for Complex System Analysis

The analysis of this compound and its metabolites or degradation products in complex matrices, such as biological fluids or environmental samples, requires sophisticated analytical techniques. While standard methods like NMR, IR, and elemental analysis are sufficient for characterizing the pure compound, they are inadequate for trace-level detection in complex mixtures. researchgate.net

Future research will focus on the development and application of more sensitive and selective analytical methods. High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) is a powerful tool for separating, identifying, and quantifying the compound and its byproducts. nih.gov Innovations in chromatography, such as ultrafast chromatography, can significantly reduce analysis time while maintaining high resolution. ijpsjournal.com

Ambient ionization mass spectrometry techniques, like Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART), offer the ability to analyze samples directly with minimal preparation, which could be invaluable for high-throughput screening or real-time reaction monitoring. ijpsjournal.com The development of specific analytical protocols using these advanced technologies will be essential for future pharmacokinetic, metabolism, and environmental fate studies.

| Technique | Principle | Potential Application for this compound | Reference |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling unambiguous elemental composition determination. | Identification of metabolites and degradation products in biological or environmental samples. | ijpsjournal.com |

| Ultrafast Chromatography (e.g., UHPLC) | Uses columns with smaller particles and higher pressures to achieve rapid separations. | High-throughput purity analysis, reaction monitoring, and rapid quantification. | ijpsjournal.com |

| Ambient Ionization MS (e.g., DART, DESI) | Ionizes samples in their native state with minimal preparation. | Rapid surface analysis, screening of synthetic libraries, and real-time process monitoring. | ijpsjournal.com |

| Ion Exchange Chromatography | Separates molecules based on their net charge. | Monitoring the formation of charged degradation products in environmental fate studies. | nih.gov |

Potential Integration into Advanced Materials Science Research

Beyond its role in pharmaceuticals, the unique structure of this compound makes it an interesting building block for advanced materials. This section explicitly excludes the discussion of the final material properties, focusing instead on the compound's potential role in the synthesis and design of these materials.

The molecule's combination of a rigid aromatic core, a polar nitrile group, and a flexible morpholine substituent provides multiple points for modification and incorporation into larger supramolecular assemblies or polymers. The fluorine atom can participate in non-covalent interactions like halogen bonding, which is a key tool in crystal engineering for controlling the solid-state arrangement of molecules.

The nitrile group is particularly versatile for materials synthesis. It can undergo cycloaddition reactions to form heterocycles, such as tetrazoles, which are often used as linkers in the construction of metal-organic frameworks (MOFs). Furthermore, the aromatic ring can be functionalized to introduce polymerizable groups, allowing the molecule to be integrated as a monomer into advanced polymers. A theoretical study on a related structure has already pointed to a high potential for use in non-linear optical applications, suggesting that the electronic characteristics of this molecular scaffold are of interest to materials scientists. ossila.com The future challenge is to experimentally realize the integration of this compound into functional materials systems, leveraging its unique structural and electronic features.

Q & A

Basic: What are the common synthetic routes for preparing 3-Fluoro-4-(morpholin-4-yl)benzonitrile?

Methodological Answer:

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr). A fluorinated benzonitrile precursor (e.g., 3,4-difluorobenzonitrile) reacts with morpholine under basic conditions. Key steps include:

- Reagents: Morpholine, potassium carbonate (K₂CO₃), or sodium hydride (NaH) as a base, in polar aprotic solvents (e.g., acetonitrile or DMF) .

- Conditions: Heating at 60–80°C for 12–24 hours under inert atmosphere.

- Purification: Recrystallization from ethanol or column chromatography.

Reference Example: A 94% yield was achieved by reacting 4-fluoro-3-(trifluoromethyl)benzonitrile with morpholine in acetonitrile at 353 K for 12 hours .

Basic: Which spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy:

- X-ray Crystallography: Resolves molecular geometry and confirms substitution patterns. Software like SHELX or WinGX is used for refinement .

Example: A crystal structure (orthorhombic, P2₁2₁2₁) revealed a dihedral angle of 58.04° between the benzene and morpholine rings .

Basic: What are the primary biological targets of this compound?

Methodological Answer:

The morpholine and fluorobenzonitrile moieties make it a candidate for kinase inhibition. Notably, derivatives like PF-06447475 (a structural analog) are potent, selective LRRK2 inhibitors with brain penetrance, relevant to Parkinson’s disease research .

Key Applications:

- Neuroprotection: In vivo studies in rats showed attenuation of neurodegeneration in the substantia nigra .

- Kinase Selectivity: Biochemical assays (e.g., IC₅₀ <10 nM for LRRK2) validate target engagement .

Advanced: How can researchers optimize reaction yields when synthesizing this compound?

Methodological Answer:

- Solvent Selection: Use high-boiling solvents (e.g., DMF) to enhance reaction rates.

- Base Choice: Stronger bases (e.g., NaH) improve deprotonation efficiency but require anhydrous conditions.

- Troubleshooting Low Yields:

Advanced: How can conflicting NMR and XRD data be resolved for fluorinated benzonitriles?

Methodological Answer:

- Dynamic Disorder in XRD: Fluorine atoms may exhibit positional disorder (e.g., trifluoromethyl groups), leading to apparent discrepancies with NMR. Refine occupancy factors in XRD data using SHELXL .

- Validation: Cross-check NMR coupling constants with XRD-derived dihedral angles. For example, J₃,₄ coupling in ¹H-NMR should align with spatial proximity of aromatic protons .

Advanced: What considerations are critical for designing in vivo studies with this compound?

Methodological Answer:

- Pharmacokinetics: Assess brain penetrance via logP calculations (optimal range: 2–3) and plasma protein binding assays.

- Dosing Regimen: In rat studies, oral administration (3–30 mg/kg, BID) maintained target engagement in brain tissue .

- Metabolic Stability: Use microsomal assays to identify major metabolites (e.g., CYP450-mediated oxidation).

Advanced: How can computational methods aid in retrosynthesis planning for derivatives?

Methodological Answer:

- AI-Driven Tools: Platforms like Pistachio or Reaxys predict feasible routes using reaction databases. For example, retrosynthesis of 3-fluoro-4-(hydroxyphenoxy)benzonitrile was validated via Suzuki coupling .

- DFT Calculations: Optimize transition states for SNAr reactions to predict regioselectivity .

Advanced: How is molecular conformation analyzed in crystallographic studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.